Curcusone D

説明

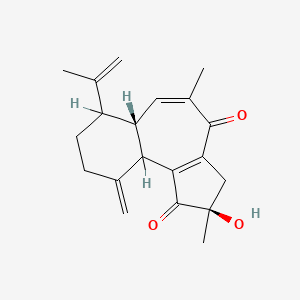

Structure

3D Structure

特性

CAS番号 |

103667-53-4 |

|---|---|

分子式 |

C20H24O3 |

分子量 |

312.4 g/mol |

IUPAC名 |

(2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione |

InChI |

InChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1 |

InChIキー |

DBPPEQIYWCILTJ-QUWZQRFGSA-N |

SMILES |

CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |

異性体SMILES |

CC1=C[C@H]2C(CCC(=C)C2C3=C(C1=O)C[C@@](C3=O)(C)O)C(=C)C |

正規SMILES |

CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |

同義語 |

curcusone D |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Cucurbitacin D in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin D, a tetracyclic triterpenoid (B12794562) found in various plants of the Cucurbitaceae family, has emerged as a compound of significant interest in oncology research. Exhibiting potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines, its multifaceted mechanism of action makes it a compelling candidate for further investigation and therapeutic development. This technical guide provides an in-depth exploration of the core mechanisms by which Cucurbitacin D exerts its anticancer effects, with a focus on key signaling pathways, cellular outcomes, and the experimental methodologies used to elucidate these actions.

Core Cellular Effects of Cucurbitacin D

Cucurbitacin D primarily elicits its anticancer effects through the induction of apoptosis and cell cycle arrest. These cellular outcomes are a culmination of its modulatory effects on various intracellular signaling cascades.

Induction of Apoptosis

Cucurbitacin D is a potent inducer of programmed cell death in cancer cells.[1] This is characterized by key molecular events including the activation of caspase cascades, cleavage of poly (ADP-ribose) polymerase (PARP), and externalization of phosphatidylserine (B164497).[1] For instance, in doxorubicin-resistant human breast cancer cells (MCF7/ADR), treatment with Cucurbitacin D led to a significant increase in apoptosis, accompanied by the upregulation of cleaved caspase-3 and cleaved PARP.[1]

Induction of Cell Cycle Arrest

A hallmark of Cucurbitacin D's activity is its ability to halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of arrest can vary depending on the cancer cell type. For example, in cervical cancer cells (CaSki and SiHa), Cucurbitacin D treatment resulted in an accumulation of cells in the G1/S phase of the cell cycle.[2] In contrast, studies on pancreatic cancer cell lines have shown that Cucurbitacin D can induce G2/M phase arrest.[3] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Key Signaling Pathways Modulated by Cucurbitacin D

The pro-apoptotic and cell cycle inhibitory effects of Cucurbitacin D are orchestrated through its interaction with and modulation of several critical signaling pathways that are often dysregulated in cancer.

Inhibition of the JAK/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is a central player in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is a common feature in many malignancies. Cucurbitacin D has been repeatedly shown to be a potent inhibitor of this pathway.[1][4] It effectively suppresses the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[1] By inhibiting STAT3, Cucurbitacin D downregulates the expression of various STAT3 target genes involved in cell survival and proliferation, such as Bcl-2.[5]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is another crucial signaling cascade that promotes cancer cell survival, inflammation, and chemoresistance. Cucurbitacin D has been demonstrated to inhibit the NF-κB pathway.[1] Its mechanism of inhibition involves preventing the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm and prevents its nuclear translocation, thereby inhibiting the transcription of NF-κB target genes that promote cell survival.[1]

Modulation of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a frequent event in many cancers. Cucurbitacin D has been shown to impede cancer cell survival by inhibiting the Akt signaling pathway.[5][6] Molecular docking studies suggest that Cucurbitacin D can interact with PI3K and AKT1.[7] By inhibiting this pathway, Cucurbitacin D can suppress downstream signaling that promotes cell growth and survival.

Modulation of the MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes cascades such as ERK, JNK, and p38 MAPK, plays a complex role in regulating cell proliferation, differentiation, and apoptosis. The effect of Cucurbitacin D on the MAPK pathway can be cell-type dependent. In some cancer cells, Cucurbitacin D has been observed to reduce the activation of ERK, a key promoter of cell proliferation.[5] In pancreatic cancer cells, the induction of apoptosis by Cucurbitacin D has been linked to the activation of the p38 MAPK pathway, which is often associated with stress-induced apoptosis.[3]

Induction of Reactive Oxygen Species (ROS)

Several studies have indicated that Cucurbitacin D can induce the generation of reactive oxygen species (ROS) in cancer cells.[3] The accumulation of ROS can lead to oxidative stress, which in turn can trigger apoptotic cell death through various mechanisms, including the activation of stress-activated protein kinase pathways like p38 MAPK.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Cucurbitacin D on cancer cell viability and apoptosis from various studies.

Table 1: IC50 Values of Cucurbitacin D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | Not explicitly stated, but significant cell death at 0.5 µg/mL | 24 |

| CaSki | Cervical Cancer | ~0.25 µM | 24 |

| SiHa | Cervical Cancer | ~0.25 µM | 24 |

| Capan-1 | Pancreatic Cancer | ~0.1 µM | 24 |

| AsPC-1 | Pancreatic Cancer | ~0.2 µM | 24 |

Table 2: Apoptosis Induction by Cucurbitacin D

| Cell Line | Cancer Type | Treatment Concentration | Apoptosis Induction |

| MCF7/ADR | Doxorubicin-Resistant Breast Cancer | 0.5 µg/mL | 114% increase compared to control |

| SiHa | Cervical Cancer | 0.5 µM | 41% early apoptosis |

| SiHa | Cervical Cancer | 1.0 µM | 44% early apoptosis |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the literature to study the effects of Cucurbitacin D.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cucurbitacin D (typically ranging from 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI), a fluorescent nucleic acid stain, is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, as it can only enter cells with compromised membranes.

-

Protocol:

-

Seed cells in 6-well plates and treat with Cucurbitacin D for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

-

Protocol:

-

Treat cells with Cucurbitacin D for the desired time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubate the cells for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Protocol:

-

Lyse Cucurbitacin D-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Protocol:

-

Load cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells to remove excess probe.

-

Treat the cells with Cucurbitacin D.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation/emission ~485/535 nm).

-

Visualizations

Signaling Pathways

Caption: Cucurbitacin D signaling pathways in cancer cells.

Experimental Workflows

Caption: Standard experimental workflows for Cucurbitacin D.

Conclusion

Cucurbitacin D demonstrates significant anticancer activity through the induction of apoptosis and cell cycle arrest. Its efficacy stems from its ability to modulate multiple, critical oncogenic signaling pathways, including JAK/STAT, NF-κB, PI3K/Akt, and MAPK. The comprehensive data presented in this guide, including quantitative effects and detailed experimental protocols, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Cucurbitacin D in oncology. Future research should continue to delineate the intricate molecular interactions of this promising natural compound to optimize its potential clinical application.

References

- 1. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

Curcusone D: A Comprehensive Technical Guide to its Biological Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcusone D, a diterpene natural product isolated from the plant Jatropha curcas, has demonstrated potent anti-cancer properties.[1] This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these findings. The information presented is intended to support further research and drug development efforts centered on this promising compound.

Primary Biological Target: BRCA1-Associated ATM Activator 1 (BRAT1)

Chemoproteomic studies have identified the BRCA1-associated ATM activator 1 (BRAT1) as a key cellular target of this compound.[1][2][3][4][5] BRAT1 is a crucial protein involved in the DNA damage response (DDR) pathway, where it interacts with and activates ATM (ataxia-telangiectasia mutated) kinase, a central regulator of the DDR.[2] By inhibiting BRAT1, this compound disrupts the cellular response to DNA damage, leading to increased susceptibility of cancer cells to DNA-damaging agents.[1][6] This makes BRAT1 a compelling, and previously considered "undruggable," target for cancer therapy.[1][4][7]

Quantitative Data: Potency and Binding

The interaction of this compound with its biological targets has been quantified through various cellular and biochemical assays. The following tables summarize the available quantitative data.

| Compound | Cell Line | Assay | EC50 (µM) | Reference |

| This compound | MCF-7 (Breast Cancer) | WST-1 Cell Viability | ~10-20 (synthetic) | [4] |

| This compound | MCF-7 (Breast Cancer) | WST-1 Cell Viability | ~10-20 (natural) | [4] |

Table 1: Cytotoxicity of this compound in MCF-7 breast cancer cells.

| Compound | Target | Method | Observation | Reference |

| This compound | BRAT1 | Western Blot Dose-Response | 50% target occupancy at 2.7 µM | [8] |

Table 2: Target engagement of this compound with BRAT1.

Secondary Mechanism: Inhibition of Deubiquitinases (DUBs)

In addition to targeting BRAT1, this compound has been shown to inhibit the ubiquitin-proteasome pathway.[9] This inhibition is not a direct effect on the proteasome itself, but rather occurs through the induction of reactive oxygen species (ROS), which in turn leads to the inhibition of deubiquitinases (DUBs).[9][10] This dual mechanism of action, targeting both the DNA damage response and the ubiquitin-proteasome system, contributes to its potent anti-cancer effects.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways and the experimental workflow used to identify the target of this compound.

Experimental Protocols

Chemoproteomic Target Identification

The identification of BRAT1 as the primary target of this compound was achieved through a competitive chemoproteomic approach.[1][5]

-

Probe Synthesis: An alkyne-tagged probe of this compound was synthesized to enable subsequent conjugation to a reporter molecule.[1]

-

Cell Treatment: Cancer cell lines (e.g., MCF-7) were treated with the alkyne-tagged this compound probe.[8]

-

Cell Lysis: Following incubation, the cells were lysed to release the cellular proteins.

-

Click Chemistry: The cell lysate was subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin (B1667282) tag to the alkyne-tagged probe that is covalently bound to its protein target.[8]

-

Affinity Purification: The biotin-tagged protein-probe complexes were then enriched from the lysate using streptavidin-coated beads.[8]

-

Proteolytic Digestion: The enriched proteins were digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were bound to the this compound probe.[8]

-

Competitive Displacement: To confirm the specificity of the interaction, a competition experiment was performed where cells were pre-treated with an excess of untagged this compound before the addition of the alkyne-tagged probe. A reduction in the signal for a particular protein in the presence of the competitor indicates a specific binding interaction.

Deubiquitinase (DUB) Inhibition Assay

The inhibitory effect of this compound on DUB activity was assessed using cellular and in vitro assays.[9]

-

Cellular DUB Activity Assay:

-

Cells are treated with this compound at various concentrations.

-

Cell lysates are prepared, and the total DUB activity is measured using a fluorogenic substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin). The cleavage of the AMC group from ubiquitin by active DUBs results in an increase in fluorescence, which can be monitored over time.

-

A decrease in the rate of fluorescence increase in this compound-treated cells compared to control cells indicates DUB inhibition.

-

-

ROS Measurement:

-

To determine if DUB inhibition is mediated by reactive oxygen species (ROS), intracellular ROS levels are measured in this compound-treated cells using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

-

-

ROS Scavenging Rescue Experiment:

-

To confirm the role of ROS in DUB inhibition, cells are co-treated with this compound and a ROS scavenger, such as N-acetylcysteine (NAC).

-

If the inhibitory effect of this compound on DUB activity is reversed by the presence of the ROS scavenger, it provides strong evidence for a ROS-mediated mechanism.[10]

-

Conclusion

This compound is a promising anti-cancer agent with a multi-faceted mechanism of action. Its primary biological target is the previously "undruggable" oncoprotein BRAT1, a key regulator of the DNA damage response. By inhibiting BRAT1, this compound sensitizes cancer cells to DNA-damaging therapies. Additionally, this compound induces ROS-mediated inhibition of deubiquitinases, further contributing to its cytotoxic effects. The detailed understanding of its molecular targets and mechanisms of action presented in this guide provides a solid foundation for the continued development of this compound and its analogs as novel cancer therapeutics.

References

- 1. The Potential Role of BRCA1-Associated ATM Activator-1 (BRAT1) in Regulation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAT1 | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Target Identification of the Curcusone Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Successful lab synthesis of this compound - BJMO [bjmo.be]

- 8. youtube.com [youtube.com]

- 9. This compound, a novel ubiquitin-proteasome pathway inhibitor via ROS-induced DUB inhibition, is synergistic with bortezomib against multiple myeloma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Curcusone D: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcusone D is a complex diterpene natural product that has garnered significant interest within the oncology and drug development communities.[1][2][3] Structurally, it features a characteristic [6-7-5] tricyclic carbon skeleton, similar to daphnane (B1241135) and tigliane (B1223011) diterpenes.[1][2][3] Its prominence stems from its identification as the first known small-molecule inhibitor of the BRCA1-associated ATM activator 1 (BRAT1) protein.[1][2][3] The BRAT1 protein is a critical regulator in the DNA Damage Response (DDR) pathway, and its inhibition by this compound represents a novel therapeutic strategy against various cancers, including breast, brain, colorectal, and liver cancer.[1][4] This guide provides an in-depth overview of the natural source of this compound, its isolation from plant material, and the molecular pathway it targets.

Natural Source and Abundance

This compound is a secondary metabolite isolated from the roots of Jatropha curcas, a perennial shrub belonging to the Euphorbiaceae family.[1][3][5][6] Commonly known as the "purging nut," this plant is native to the Americas but is now widely distributed across tropical and subtropical regions of Asia and Africa.[1][4] While the plant itself is common, this compound is produced in very low quantities, posing a significant challenge for its extraction for research and development purposes.[1][4]

Quantitative Data: Isolation Yield

The natural abundance of this compound is exceptionally low. The extraction yield from the dried roots of Jatropha curcas underscores the inefficiency of relying on natural sourcing for this compound, making laboratory synthesis a critical alternative for further development.[1][4][7]

| Parameter | Value | Source Material | Reference |

| Yield Percentage | ~0.002% | Dried Roots | [1][4][7] |

| Example Yield | ~1/4 teaspoon | 100 pounds of dried roots | [1][4] |

Isolation and Purification: Experimental Protocols

While the low natural yield makes total synthesis an attractive alternative, understanding the isolation protocol from Jatropha curcas is fundamental.[2][3] The following is a representative methodology synthesized from established protocols for isolating diterpenoids from this species.

General Experimental Workflow

The isolation of this compound is a multi-step process involving extraction, fractionation, and multi-stage chromatographic purification.

Caption: General workflow for the isolation of this compound.

Detailed Protocol

Step 1: Plant Material Preparation

-

Collect the roots of Jatropha curcas.

-

Wash the roots thoroughly to remove soil and other debris.

-

Dry the roots in an air-circulating oven at a controlled temperature (e.g., 40°C) for several days until completely dry.[2]

-

Grind the dried roots into a fine powder using a mechanical grinder.

Step 2: Solvent Extraction

-

Macerate the powdered root material (e.g., 2.5 kg) with a polar solvent such as methanol (B129727) (e.g., 10 L).[5] This process is often repeated multiple times (e.g., five times for 24 hours each) to ensure exhaustive extraction.[2][5]

-

Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Liquid-Liquid Fractionation

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme involves partitioning against a non-polar solvent like n-hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (B1210297).[8] The diterpenoids, including this compound, are typically enriched in the dichloromethane or ethyl acetate fraction.

-

Concentrate the active fraction (e.g., the CH₂Cl₂ fraction) in vacuo.

Step 4: Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the concentrated fraction to column chromatography over a silica gel stationary phase. Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate. Collect fractions based on thin-layer chromatography (TLC) analysis.

-

Size-Exclusion & Reversed-Phase Chromatography: Pool the fractions containing compounds of interest and subject them to further purification. This may involve chromatography on Sephadex LH-20 to separate compounds by size, or on an ODS (C18) column (reversed-phase) using a solvent system like methanol-water.[8]

-

Semi-Preparative HPLC: Achieve final purification of this compound using semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[8] This step is crucial for separating closely related isomers and achieving high purity.

Molecular Target and Signaling Pathway

This compound exerts its potent anti-cancer activity by targeting the BRAT1 protein, a key component of the cellular DNA Damage Response (DDR) pathway.[1][3] In cancer cells, which often have compromised cell cycle checkpoints, the DDR pathway is critical for repairing DNA damage and ensuring survival. By inhibiting BRAT1, this compound disrupts this repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death.

Caption: this compound inhibits the BRAT1-mediated DNA damage response.

This inhibitory action makes this compound particularly effective when used in combination with DNA-damaging chemotherapy drugs like etoposide.[3][9] By preventing cancer cells from repairing the damage induced by chemotherapy, this compound potentiates the cytotoxic effect of these agents, representing a promising chemosensitization strategy.[3][9]

References

- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ‘Undruggable’ cancer protein becomes druggable, thanks to shrub - Purdue University News [purdue.edu]

- 4. Cytotoxic and antiviral activities of Jatropha variegata and Jatropha spinosa in relation to their metabolite profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical constituents from leaves of Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Phytochemical and Biological Investigation of Jatropha pelargoniifolia Root Native to the Kingdom of Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

Jatropha curcas: A Comprehensive Technical Guide to the Isolation and Application of Curcusone D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatropha curcas, a perennial shrub belonging to the Euphorbiaceae family, has long been a subject of scientific interest due to its diverse chemical constituents and traditional medicinal uses.[1] Native to the American tropics, this plant is now cultivated worldwide for various purposes, including biofuel production.[2] Beyond its applications in bioenergy, Jatropha curcas is a rich reservoir of bioactive secondary metabolites, particularly diterpenoids.[3] Among these, the curcusones, a series of complex diterpenes with a characteristic [6-7-5] tricyclic carbon skeleton, have garnered significant attention for their potent biological activities.[1]

This technical guide focuses on Curcusone D, a promising diterpenoid isolated from Jatropha curcas. This compound has demonstrated significant anticancer activity against a broad spectrum of human cancer cell lines.[1] Recent groundbreaking research has identified its novel mechanism of action, involving the inhibition of the previously considered "undruggable" oncoprotein, BRCA1-associated ATM activator 1 (BRAT1).[1][2] This discovery has opened new avenues for the development of targeted cancer therapies.

This document provides an in-depth overview of this compound, covering its chemical properties, a detailed methodology for its isolation from Jatropha curcas, its biological activities, and the signaling pathways it modulates. The experimental protocols provided herein are intended to serve as a comprehensive resource for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this remarkable natural product.

Chemical Properties of this compound

This compound is a complex diterpene characterized by a unique [6-7-5] tricyclic carbon skeleton.[1] It is one of four closely related compounds, Curcusones A-D, which were first isolated and structurally elucidated in 1986.[1] Curcusones C and D are epimeric at the C2 position.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₃ | [3] |

| Molecular Weight | 312.41 g/mol | Calculated |

| Appearance | Not explicitly stated, likely a crystalline solid | - |

| Key Structural Features | [6-7-5] tricyclic carbon skeleton, dienone moiety | [1] |

Isolation of this compound from Jatropha curcas

This compound is naturally present in various parts of the Jatropha curcas plant, with the roots being a primary source for its isolation.[4] The extraction and purification of this compound involve a multi-step process that leverages its physicochemical properties. The following protocol is a composite methodology based on established procedures for the isolation of diterpenoids from Jatropha species.

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Extraction and Purification

Note: This protocol is a generalized procedure. Optimization of solvent gradients and chromatographic conditions may be required for optimal yield and purity.

-

Plant Material Preparation:

-

Collect fresh roots of Jatropha curcas.

-

Wash the roots thoroughly to remove soil and debris.

-

Air-dry the roots in a well-ventilated area until they are brittle.

-

Grind the dried roots into a fine powder using a mechanical grinder.

-

-

Methanol Extraction:

-

Suspend the powdered root material in 95% aqueous methanol (MeOH) in a large flask. A solid-to-solvent ratio of 1:10 (w/v) is recommended.

-

Reflux the mixture at 60-70°C for 4-6 hours.

-

Allow the mixture to cool and then filter to separate the extract from the solid plant material.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform liquid-liquid partitioning with chloroform (CHCl₃) in a separatory funnel.

-

Separate the chloroform layer, which will contain the less polar diterpenoids, including this compound.

-

Repeat the partitioning with chloroform three times.

-

Combine the chloroform fractions and concentrate them under reduced pressure to yield the chloroform-soluble fraction.

-

-

Column Chromatography:

-

Macroporous Resin Chromatography:

-

Subject the chloroform fraction to column chromatography on a macroporous resin (e.g., Diaion HP-20).

-

Elute with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, and 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar profiles to curcusones.

-

-

Silica Gel Chromatography:

-

Pool the fractions of interest from the macroporous resin column and concentrate.

-

Apply the concentrated fraction to a silica gel column.

-

Elute with a gradient of ethyl acetate (B1210297) (EtOAc) in hexane (B92381) (e.g., starting from 10% EtOAc and gradually increasing the polarity).

-

Collect fractions and analyze by TLC, visualizing with an appropriate stain (e.g., vanillin-sulfuric acid) and heating.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Perform final purification of the this compound-rich fractions by semi-preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

-

Monitor the elution profile using a UV detector.

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

-

Biological Activity and Mechanism of Action

This compound exhibits potent anticancer activity across a range of human cancer cell lines.[1] Its primary mechanism of action involves the direct inhibition of the oncoprotein BRAT1.[1]

Anticancer Activity

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (µM) | Assay | Reference |

| MCF-7 | Breast Cancer | ~5 | WST-1 | [1] |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Mechanism of Action: Targeting BRAT1

Recent chemoproteomic studies have identified BRAT1 as a key cellular target of this compound.[1] BRAT1 is a crucial regulator of the DNA damage response (DDR) and is often overexpressed in various cancers.[1]

The interaction between this compound and BRAT1 leads to the following downstream effects:

-

Impaired DNA Damage Response: Inhibition of BRAT1 by this compound disrupts the cell's ability to repair DNA damage, leading to an accumulation of genomic instability and ultimately apoptosis in cancer cells.[1]

-

Reduced Cancer Cell Migration: Treatment with this compound has been shown to significantly decrease the migratory capacity of cancer cells.[1]

-

Potentiation of DNA Damaging Agents: this compound enhances the efficacy of conventional DNA-damaging chemotherapeutic drugs like etoposide.[1]

Figure 2: Signaling pathway of this compound's anticancer activity.

Detailed Experimental Protocols: Biological Assays

The following protocols are essential for characterizing the biological activity of this compound.

WST-1 Cytotoxicity Assay

This assay is used to determine the effect of this compound on the viability of cancer cells.

Figure 3: Workflow for the WST-1 cytotoxicity assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

WST-1 Assay: Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Competitive Pulldown Assay for BRAT1 Target Engagement

This assay confirms the direct binding of this compound to its target protein, BRAT1, in a cellular context.

Figure 4: Workflow for the competitive pulldown assay.

-

Cell Treatment: Treat cultured cancer cells (e.g., MCF-7 or HeLa) with either this compound or a vehicle control (DMSO) for a specified time (e.g., 4 hours).

-

Cell Lysis: Harvest and lyse the cells to obtain a whole-cell lysate.

-

Probe Incubation: Incubate the lysate with an alkyne-tagged this compound probe. This probe will bind to available BRAT1 that is not already bound by the untagged this compound.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne-tagged probe.

-

Enrichment: Use streptavidin-coated magnetic beads to pull down the biotinylated probe-protein complexes.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze the presence of BRAT1 by Western blotting using a specific anti-BRAT1 antibody. A weaker BRAT1 signal in the this compound-treated sample compared to the control indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular environment.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble BRAT1 in each sample by Western blotting. The binding of this compound is expected to stabilize BRAT1, resulting in a higher melting temperature and more soluble protein at higher temperatures compared to the control.

Conclusion

This compound, a diterpenoid isolated from Jatropha curcas, represents a promising lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, involving the inhibition of the oncoprotein BRAT1, offers a new strategy for targeting cancer cells, particularly in combination with existing DNA-damaging agents. The detailed protocols provided in this guide for the isolation, purification, and biological evaluation of this compound are intended to facilitate further research into its therapeutic potential. Continued investigation into the pharmacology and toxicology of this compound and its analogs is warranted to advance this natural product toward clinical application.

References

- 1. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ‘Undruggable’ cancer protein becomes druggable, thanks to shrub - Purdue University News [purdue.edu]

- 3. Chemical Composition and Biological Properties of Two Jatropha Species: Different Parts and Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Curcusone D: A Technical Guide to its Structure, Properties, and Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcusone D, a diterpenoid natural product isolated from the plant Jatropha curcas, has emerged as a promising small molecule inhibitor with potent anticancer properties.[1] Its unique [6-7-5] tricyclic carbon skeleton has attracted significant interest from the synthetic and medicinal chemistry communities. This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action as the first-in-class inhibitor of the BRCA1-associated ATM activator 1 (BRAT1) oncoprotein. Detailed experimental protocols for its total synthesis and key biological assays are provided to facilitate further research and drug development efforts.

Structure and Chemical Properties

This compound is a complex diterpene characterized by a distinctive [6-7-5] tricyclic ring system.[1] Its chemical structure and properties are summarized below.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione | --INVALID-LINK-- |

| CAS Number | 103667-53-4 | --INVALID-LINK-- |

| Appearance | White solid | Cui et al., 2021 |

| Optical Rotation ([α]D) | -135.2 (c 0.25, CHCl₃) | Cui et al., 2021 (Supplementary Information) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |

| 1 | 199.8 | |

| 2 | 84.8 | |

| 3 | 51.5 | 2.94 (d, J = 17.4), 2.50 (d, J = 17.4) |

| 4 | 205.1 | |

| 5 | 138.8 | |

| 6 | 146.4 | 7.02 (s) |

| 6a | 47.7 | 3.51 (dd, J = 11.4, 6.0) |

| 7 | 148.8 | |

| 8 | 32.5 | 2.58 (m), 2.41 (m) |

| 9 | 36.1 | 2.30 (m), 2.15 (m) |

| 10 | 142.1 | |

| 10a | 45.9 | 3.12 (m) |

| 11 | 121.2 | 5.06 (s), 4.90 (s) |

| 12 | 20.9 | 1.91 (s) |

| 13 | 141.2 | |

| 14 | 114.3 | 4.88 (s), 4.86 (s) |

| 15 | 21.8 | 1.78 (s) |

| 16 | 23.9 | 1.22 (s) |

| 17 | 22.4 | 1.83 (s) |

| 18 | 29.7 | |

| 19 | 68.9 | |

| 20 | 18.2 | |

| Data obtained from the supplementary information of Cui et al., J. Am. Chem. Soc. 2021, 143, 4379–4386. |

Total Synthesis

Due to its low natural abundance (approximately 0.002% yield from dried roots of J. curcas), an efficient total synthesis is crucial for the further development of this compound.[1] A convergent 10-step total synthesis has been reported by Cui et al. in 2021.

Retrosynthetic Analysis

References

Anticancer Activity of Curcusone Diterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core anticancer activities of Curcusone diterpenes, a class of natural products demonstrating significant potential in oncology research. This document provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, and detailed experimental protocols for key assays, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Curcusone Diterpenes

Curcusone diterpenes (A, B, C, and D) are a group of complex natural products isolated from the plant Jatropha curcas.[1] These compounds are characterized by a unique [6-7-5] tricyclic carbon skeleton.[1][2] Preclinical studies have revealed their potent anticancer activities against a broad spectrum of human cancer cell lines, positioning them as promising candidates for the development of novel cancer therapeutics.[1][2]

Quantitative Anticancer Activity

The cytotoxic effects of Curcusone diterpenes have been evaluated against various cancer cell lines, with activities generally observed in the low micromolar range. The following tables summarize the available quantitative data, primarily the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.

Table 1: EC50 Values of Curcusone Diterpenes against MCF-7 Breast Cancer Cells [3]

| Compound | EC50 (µM) |

| Curcusone A | ~1-5 |

| Curcusone B | ~1-5 |

| Curcusone C | ~1-5 |

| Curcusone D | <1 |

Note: The EC50 values are approximated based on literature stating "low micromolar" activity and that this compound is the most potent. The exact values are reported in the supplementary information of the cited source.[3]

Table 2: Summary of Anticancer Activity of Curcusone Diterpenes in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Metric | Reported Value (µM) | Reference |

| Curcusone A | HeLa (Cervical) | Cytotoxic | Data not specified | |

| Curcusone B | 4 Human Cancer Lines | Anti-metastatic | Non-cytotoxic doses | [4] |

| Curcusone C | PC-3 (Prostate) | IC50 | Data not specified | |

| This compound | MCF-7 (Breast) | EC50 | <1 | [3] |

| This compound | HeLa (Cervical) | Cytotoxic | Data not specified | |

| This compound | MDA-MB-231 (Breast) | Cytotoxic | Data not specified |

Note: This table represents a summary of reported activities. Specific IC50/EC50 values for all Curcusones across a wide range of cell lines are not yet comprehensively available in a single public source.

Mechanisms of Action and Signaling Pathways

Curcusone diterpenes exert their anticancer effects through distinct and targeted mechanisms, including the modulation of key signaling pathways involved in cancer progression.

Curcusone C: Targeting of PCBP2 and Modulation of the TGF-β/Smad Pathway

Curcusone C has been identified to target the poly(rC)-binding protein 2 (PCBP2).[3] This interaction is believed to disrupt downstream signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad pathway, and to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[3] A proposed mechanism involves the suppression of Four-and-a-half LIM domains protein 3 (FHL3) by PCBP2, which in turn activates the TGF-β/Smad signaling cascade.[5] By inhibiting PCBP2, Curcusone C may restore FHL3 levels, leading to the downregulation of the TGF-β/Smad pathway and promoting apoptosis.

This compound: Inhibition of the "Undruggable" Oncoprotein BRAT1

This compound has been identified as a potent inhibitor of the BRCA1-associated ATM activator 1 (BRAT1), an oncoprotein previously considered "undruggable". BRAT1 plays a crucial role in the DNA damage response (DDR). By inhibiting BRAT1, this compound impairs the cancer cells' ability to repair DNA damage, leading to cell death and potentiating the effects of DNA-damaging chemotherapeutic agents like etoposide.[3]

This compound: Inhibition of the Ubiquitin-Proteasome Pathway

In multiple myeloma cells, this compound has been shown to inhibit the ubiquitin-proteasome pathway (UPP). This inhibition is not direct but is mediated by the induction of reactive oxygen species (ROS). The increased ROS levels lead to the inhibition of deubiquitinases (DUBs), resulting in the accumulation of poly-ubiquitinated proteins and ultimately triggering apoptosis. This mechanism also underlies the synergistic effect observed when this compound is combined with the proteasome inhibitor bortezomib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Curcusone diterpenes' anticancer activity.

Cell Viability Assessment: WST-1 Assay

The Water Soluble Tetrazolium Salt (WST-1) assay is a colorimetric method to quantify cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Curcusone diterpenes or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a CO2 incubator.

-

Absorbance Measurement: Measure the absorbance of the samples at approximately 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Target Identification: Competitive Chemoproteomics

Competitive chemoproteomics is a powerful technique to identify the cellular targets of a small molecule.

Protocol:

-

Probe Synthesis: Synthesize a Curcusone analog with a clickable tag (e.g., an alkyne group).[3]

-

Cell Lysis: Prepare a protein lysate from the cancer cells of interest.

-

Competitive Binding: Incubate the cell lysate with an excess of the untagged Curcusone diterpene (the competitor).

-

Probe Labeling: Add the alkyne-tagged Curcusone probe to the lysate.

-

Click Chemistry: Perform a click reaction to attach a biotin (B1667282) tag to the alkyne-tagged probe.

-

Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged probe and its bound proteins.

-

Mass Spectrometry: Elute, digest, and analyze the captured proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Identification: Proteins that show reduced binding to the probe in the presence of the competitor are identified as potential targets.

Target Engagement: Thermal Shift Assay

A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can be used to confirm the binding of a ligand to its target protein.

Protocol:

-

Protein and Dye Preparation: Mix the purified target protein (e.g., BRAT1 or PCBP2) with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

Ligand Addition: Add the Curcusone diterpene to the protein-dye mixture.

-

Thermal Denaturation: Gradually increase the temperature of the mixture in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye. As the protein unfolds, the dye binds to the exposed hydrophobic core, and the fluorescence increases.

-

Melting Temperature (Tm) Determination: The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the presence of the ligand indicates binding and stabilization of the protein.

Assessment of Cell Migration: Scratch Assay

The scratch assay is a simple and widely used method to study cell migration in vitro.

Protocol:

-

Cell Seeding: Grow a confluent monolayer of cancer cells in a culture plate.

-

Creating the "Scratch": Create a cell-free gap (a "scratch") in the monolayer using a sterile pipette tip.

-

Treatment: Replace the medium with fresh medium containing the Curcusone diterpene or vehicle control.

-

Image Acquisition: Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the rate of cell migration into the cell-free area.

DNA Damage Assessment: γH2AX Immunofluorescence

The phosphorylation of histone H2AX (γH2AX) is a sensitive marker for DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat them with the Curcusone diterpene, alone or in combination with a DNA-damaging agent.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of γH2AX foci per nucleus to quantify the extent of DNA damage.

Conclusion

Curcusone diterpenes represent a promising class of natural products with potent and diverse anticancer activities. Their ability to target key oncogenic pathways, including those involving previously "undruggable" proteins, highlights their potential for the development of novel cancer therapies. The detailed methodologies and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising compounds.

References

- 1. Curcumin in prostate cancer: a systematic review of molecular mechanisms and nanoformulated therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unveiling poly(rC)-binding protein 2 as the target protein for curcusone C against prostate cancer: mechanism validation through click chemistry-activity based proteomics profiling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of BRAT1 Protein by Curcusone D

For Researchers, Scientists, and Drug Development Professionals

Abstract

The BRCA1-associated ATM activator 1 (BRAT1) protein is a key regulator of the DNA damage response (DDR), a critical pathway for maintaining genomic stability.[1] In many cancers, the DDR pathway is dysregulated, allowing cancer cells to survive and proliferate despite significant DNA damage. BRAT1 has been identified as a promising therapeutic target, although it has been considered "undruggable" due to the lack of well-defined binding pockets.[2][3] This guide provides a comprehensive technical overview of Curcusone D, the first-in-class small molecule inhibitor of BRAT1.[4] this compound, a diterpene natural product, has been shown to impair the DDR in cancer cells, reduce cell migration, and potentiate the effects of DNA-damaging chemotherapeutics.[1] This document details the quantitative data associated with this compound's activity, outlines the experimental protocols used to characterize its function, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to BRAT1 and this compound

BRAT1 is a crucial scaffold protein that interacts with and activates key players in the DNA damage response, including BRCA1 and the ATM kinase.[1] By facilitating the activation of these proteins, BRAT1 plays a pivotal role in the repair of DNA double-strand breaks (DSBs).[1] Elevated levels of BRAT1 have been observed in various cancers, contributing to their resistance to chemotherapy and radiation.[1]

This compound is a natural product isolated from the plant Jatropha curcas.[5] Its complex [6-7-5] tricyclic carbon skeleton presented a significant synthetic challenge, which has recently been overcome, enabling further biological investigation.[1] Through chemoproteomic approaches, this compound was identified as the first known small-molecule inhibitor of BRAT1.[1]

Quantitative Data: this compound Activity

The inhibitory and cytotoxic effects of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Assay Type | Reference |

| EC50 (BRAT1 Target Occupancy) | HeLa | 2.7 µM | Competitive Pulldown | [1] |

| EC50 (Cytotoxicity) | MCF-7 | Micromolar range (previously reported as 1.6–3.1 μM for Curcusones A-D) | WST-1 Assay | [1][5] |

| IC50 (Cytotoxicity) | Various cancer cell lines | Low micromolar values | Not specified | [1] |

Table 1: In vitro activity of this compound.

| Cell Line | Treatment | Observed Effect | Reference |

| HeLa, MCF-7, MDA-MB-231 | This compound + Etoposide (B1684455) | Increased cytotoxicity compared to etoposide alone | [1] |

| HeLa (BRAT1 Knockdown) | Etoposide | Increased cell death relative to wild-type cells | [1] |

Table 2: Synergistic effects of this compound with chemotherapy.

BRAT1 Signaling Pathway and Mechanism of Inhibition

Upon DNA damage, particularly the formation of double-strand breaks, BRAT1 is involved in the activation of the ATM kinase. Activated ATM then phosphorylates a cascade of downstream targets, including BRCA1 and other proteins involved in cell cycle arrest and DNA repair. This compound, by inhibiting BRAT1, disrupts this signaling cascade, leading to an impaired DNA damage response.

References

- 1. Modified Curcumins as Potential Drug Candidates for Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis and Target Identification of the Curcusone Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Curcusone D on the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcusone D, a diterpene natural product, has emerged as a potent inhibitor of the DNA damage response (DDR) in cancer cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound, with a particular focus on its interaction with the BRCA1-associated ATM activator 1 (BRAT1) protein. We present a comprehensive summary of quantitative data on its cytotoxic and synergistic effects, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The DNA damage response is a complex network of signaling pathways that detects and repairs DNA lesions, thereby maintaining genomic integrity. Cancer cells often exhibit dysregulated DDR pathways, which can be exploited for therapeutic intervention. This compound, isolated from the plant Jatropha curcas, has demonstrated significant anticancer activity by impairing the DDR, leading to increased sensitivity of cancer cells to DNA-damaging agents.[1] This guide elucidates the core mechanisms of this compound's action, providing a foundation for its further investigation and potential clinical application.

Mechanism of Action: Targeting BRAT1

The primary molecular target of this compound is the BRCA1-associated ATM activator 1 (BRAT1) protein.[1][2] BRAT1 is a critical regulator of the DDR, playing a key role in the activation of the ATM and DNA-PKcs kinases and the recruitment of BRCA1 to sites of DNA damage.[3][4]

Inhibition of BRAT1 Function

This compound directly binds to and inhibits BRAT1, leading to a phenotype that mimics BRAT1 knockdown.[1][2] This inhibition disrupts the normal DDR cascade, resulting in an impaired ability of cancer cells to repair DNA double-strand breaks (DSBs).

Downstream Effects on DNA Repair Proteins

The inhibition of BRAT1 by this compound leads to the downregulation of several key DNA repair proteins, including:

-

POLD1 (DNA polymerase delta 1) : Essential for DNA synthesis during repair.[2]

-

USP47 (Ubiquitin Specific Peptidase 47) : Involved in base-excision repair.[2]

-

FANCI (Fanconi Anemia Complementation Group I) : Mediates the repair of DNA interstrand crosslinks.[2]

-

BRCC3 (BRCA1/BRCA2-containing complex subunit 3) : Stabilizes the accumulation of BRCA1 at DNA break sites.[2][4]

The collective downregulation of these proteins severely compromises the cell's ability to resolve DNA damage.

Quantitative Data on this compound's Effects

Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) values have been determined in several studies.

| Cell Line | Compound | EC50 (μM) | Reference |

| MCF-7 (Breast Cancer) | Curcusone A | ~1.6-3.1 | [2] |

| MCF-7 (Breast Cancer) | Curcusone B | ~1.6-3.1 | [2] |

| MCF-7 (Breast Cancer) | Curcusone C | ~1.6-3.1 | [2] |

| MCF-7 (Breast Cancer) | This compound | ~1.6-3.1 | [2] |

Note: The reported EC50 values were noted to be approximately one order of magnitude higher than previously reported in one study, which the authors attributed to the full confluency of the MCF-7 cells used in their assay.

Synergistic Effects with Etoposide

This compound potentiates the cytotoxic effects of the DNA-damaging agent etoposide. This synergistic interaction has been observed across multiple cancer cell lines.

| Cell Line | Treatment | Effect | Reference |

| HeLa (Cervical Cancer) | This compound (3 μM) + Etoposide | 2-fold increase in γH2AX signal | [2] |

| HeLa (Cervical Cancer) | This compound + Etoposide | Increased cytotoxicity | [2] |

| MCF-7 (Breast Cancer) | This compound + Etoposide | Increased cytotoxicity | [2] |

| MDA-MB-231 (Breast Cancer) | This compound + Etoposide | Increased cytotoxicity | [2] |

The following table provides data on the synergistic effects of Curcumin, a compound with structural and functional similarities to this compound, with Etoposide, which can be considered indicative of this compound's potential.

| Cell Line | Treatment | Apoptosis Rate (%) | Reference |

| MCF-7 | Control | 2.82 | [5] |

| MCF-7 | Curcumin (75 µM) | Not specified | [5] |

| MCF-7 | Etoposide (10 µM) | Increased | [5] |

| MCF-7 | Curcumin (75 µM) + Etoposide (10 µM) | Markedly greater than either agent alone | [5] |

| MDA-MB-231 | Control | 2.53 | [5] |

| MDA-MB-231 | Curcumin (75 µM) | Not specified | [5] |

| MDA-MB-231 | Etoposide (10 µM) | Increased | [5] |

| MDA-MB-231 | Curcumin (75 µM) + Etoposide (10 µM) | Markedly greater than either agent alone | [5] |

Experimental Protocols

Cell Viability Assay (WST-1)

This protocol is adapted for assessing the cytotoxicity of this compound in adherent cancer cell lines such as MCF-7.[6][7][8]

-

Cell Seeding : Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

WST-1 Reagent Addition : Add 10 µL of WST-1 reagent (e.g., Roche, Cat. No. 11644807001) to each well.

-

Incubation : Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement : Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

Immunofluorescence Staining for γH2AX

This protocol is for visualizing and quantifying DNA double-strand breaks in cells treated with this compound and/or etoposide.[3]

-

Cell Culture and Treatment : Grow cells on coverslips in a 12-well plate. Treat the cells with this compound, etoposide, or a combination of both for the desired time.

-

Fixation : Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization : Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking : Wash the cells three times with PBS. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation : Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X (Ser139) antibody) diluted in 1% BSA in PBST overnight at 4°C.

-

Secondary Antibody Incubation : Wash the cells three times with PBST. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting : Wash the cells three times with PBST. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips on microscope slides with an antifade mounting medium.

-

Imaging : Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

BRAT1 Knockdown using shRNA

This is a general protocol for generating stable BRAT1 knockdown cell lines.[9]

-

shRNA Vector Preparation : Obtain or construct a lentiviral vector expressing a short hairpin RNA (shRNA) targeting BRAT1 (e.g., from Santa Cruz Biotechnology, sc-89333-V).[1]

-

Lentivirus Production : Co-transfect HEK293T cells with the BRAT1-shRNA vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Collection and Titration : Collect the lentiviral particles from the supernatant 48-72 hours post-transfection. Determine the viral titer.

-

Transduction : Transduce the target cells (e.g., HeLa) with the lentiviral particles in the presence of polybrene.

-

Selection : Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin) based on the resistance gene in the shRNA vector.

-

Knockdown Verification : Confirm the knockdown of BRAT1 expression by Western blotting and/or qRT-PCR.

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize the key molecular pathways and experimental procedures described in this guide.

Caption: this compound signaling pathway in the DNA damage response.

Caption: Experimental workflows for studying this compound's effects.

Conclusion

This compound represents a promising new avenue for cancer therapy by targeting the DNA damage response through the inhibition of BRAT1. Its ability to induce cytotoxicity and synergize with existing DNA-damaging agents highlights its potential for further development. The data and protocols presented in this guide offer a comprehensive resource for researchers to build upon, with the ultimate goal of translating these preclinical findings into effective clinical strategies. Further investigation into the precise molecular interactions downstream of BRAT1 inhibition and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this compound.

References

- 1. Chemoprotemic profiling of curcusone natural products reveals new targets for cancer therapy | Poster Board #3825 - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labotaq.com [labotaq.com]

- 5. Curcumin-Etoposide Synergy: Unveiling the Molecular Mechanisms of Enhanced Apoptosis and Chemoresistance Attenuation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 8. materialneutral.info [materialneutral.info]

- 9. Automated High-Content Screening of γ-H2AX Expression in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Ubiquitin-Proteasome Pathway and the Inhibitory Action of Curcusone D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ubiquitin-proteasome pathway (UPP), a critical cellular process for protein degradation and homeostasis. It further details the mechanism of Curcusone D, a natural diterpene identified as a novel inhibitor of this pathway, not through direct proteasome inhibition, but via a unique mechanism involving deubiquitinase (DUB) inhibition. This document synthesizes key findings, presents quantitative data, outlines relevant experimental protocols, and visualizes complex processes to support advanced research and drug development efforts in oncology and beyond.

The Ubiquitin-Proteasome Pathway (UPP): An Overview

The UPP is the principal mechanism for controlled degradation of intracellular proteins, playing a pivotal role in regulating a vast array of cellular functions, including cell cycle progression, signal transduction, and quality control of proteins.[1][2] The process is highly specific and involves two discrete, sequential steps: the covalent tagging of substrate proteins with ubiquitin molecules and the subsequent degradation of the tagged protein by the 26S proteasome.[3][4]

Key Components:

-

Ubiquitin (Ub): A highly conserved 76-amino acid regulatory protein that is covalently attached to target proteins.[5]

-

Enzymatic Cascade: A three-enzyme cascade facilitates the ubiquitination process:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[2][4]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2][4]

-

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the substrate. The specificity of the UPP is primarily determined by the large family of E3 ligases.[1][5]

-

-

Polyubiquitination: The attachment of a chain of ubiquitin molecules serves as a recognition signal for the proteasome.[1][4]

-

26S Proteasome: A large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides.[1][3] It consists of a 20S core particle (the catalytic chamber) and one or two 19S regulatory particles.

-

Deubiquitinating Enzymes (DUBs): A large family of proteases that remove ubiquitin from substrates, thereby reversing the ubiquitination process and rescuing proteins from degradation.[2][6]

This compound: A Novel UPP Inhibitor

This compound is a diterpene isolated from the plant Jatropha curcas.[6] It has been identified as a novel inhibitor of the ubiquitin-proteasome pathway, demonstrating potent anti-cancer activity, particularly against multiple myeloma (MM) cells.[7][8]

Mechanism of Action

Unlike direct proteasome inhibitors such as Bortezomib (B1684674), this compound does not inhibit the catalytic activity of the proteasome itself.[7][9][10] Instead, its mechanism is unique and indirect:

-

Induction of Reactive Oxygen Species (ROS): Treatment with this compound leads to a significant increase in intracellular ROS.[7][8]

-

Inhibition of Deubiquitinases (DUBs): The elevated ROS levels result in the inhibition of cellular DUB activity. This oxidative stress-mediated regulation is a key aspect of its function.[7][8] The inhibition of DUBs is partially selective, with a significant effect observed on USPs such as USP5, USP7, and USP8, while UCHL1 and UCHL3 were reported to be unaffected.[9]

-

Accumulation of Polyubiquitinated Proteins: With DUBs inhibited, the removal of ubiquitin chains from proteins is blocked. This causes a massive accumulation of polyubiquitinated proteins within the cell.[7][8]

-

Cellular Stress and Apoptosis: The buildup of ubiquitinated proteins and disruption of protein homeostasis leads to endoplasmic reticulum stress, cell growth inhibition, and ultimately, apoptosis.[7]

This mechanism makes this compound a compelling agent for combination therapies, as it acts on the UPP via a different node than direct proteasome inhibitors. A strong synergistic effect on MM cell growth inhibition has been observed when this compound is combined with Bortezomib.[7][9]

Quantitative Data

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Deubiquitinase (DUB) Activity

| Cell Line | Concentration | Target DUBs with Significant Effect | Reference |

|---|

| Multiple Myeloma (MM) Cells | 10 µM | USP5, USP7, USP8, USP14, USP15, USP22 |[9] |

Note: The inhibition is described as broad but does not affect UCHL1 and UCHL3.[9]

Table 2: Synergistic Effects of this compound with Bortezomib

| Cell Line Type | Combination | Effect | Reference |

|---|

| Multiple Myeloma (MM) | this compound + Bortezomib | Strong synergistic effect on cell growth inhibition |[7][9] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound and its impact on the ubiquitin-proteasome pathway.

UPP Inhibitor Screening: Ub-G76V-YFP Reporter Assay

This cell-based assay is used to identify and screen for inhibitors of the UPP.[6][8] The reporter protein (Ub-G76V-YFP) is designed to be rapidly degraded by the proteasome. Inhibition of the UPP leads to the accumulation of the fluorescent YFP protein.

-

Cell Line: A stable cell line (e.g., HEK293) expressing the Ub-G76V-YFP reporter construct.

-

Procedure:

-

Plate the reporter cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound (e.g., this compound). Include a known UPP inhibitor (e.g., MG132) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubate for a defined period (e.g., 12-24 hours).

-

Measure the fluorescence intensity of YFP using a microplate reader (Ex/Em ~485/528 nm).

-

An increase in fluorescence relative to the vehicle control indicates inhibition of the UPP.

-

Cellular Deubiquitinase (DUB) Activity Assay

This assay measures total DUB activity within cell lysates.[7][8]

-

Reagents:

-

Cell Lysis Buffer (e.g., NP-40 based buffer).

-

Fluorogenic DUB substrate (e.g., Ubiquitin-Rhodamine110).

-

Test compound (this compound) and controls.

-

-

Procedure:

-

Culture and treat cells (e.g., MM cells) with this compound or vehicle for the desired time.

-

Harvest cells and prepare cell lysates on ice. Avoid protease inhibitors that may interfere with DUBs.

-

Determine the protein concentration of the lysates using a Bradford or BCA assay.

-

In a black 96-well plate, add equal amounts of protein lysate to each well.

-

Add the Ubiquitin-Rhodamine110 substrate to all wells.

-

Immediately measure the fluorescence kinetics in a plate reader (Ex/Em ~485/520 nm) at 37°C.

-

The rate of fluorescence increase is proportional to the DUB activity in the lysate. A reduced rate in this compound-treated samples indicates DUB inhibition.[8]

-

In Vitro Proteasome Activity Assay

This assay is crucial to demonstrate that this compound does not directly inhibit the proteasome.[7][11]

-

Reagents:

-

Procedure:

-

In a black 96-well plate, add assay buffer.

-

Add this compound, MG132, or DMSO to respective wells.

-

Add the purified proteasome to the wells and incubate briefly at 37°C.

-

Initiate the reaction by adding the Suc-LLVY-AMC substrate.

-

Measure the rate of AMC release by monitoring fluorescence over time (Ex/Em ~350/440 nm).[14][15]

-

Activity is calculated from the slope of the fluorescence curve. No change in activity for this compound-treated samples compared to vehicle confirms the lack of direct proteasome inhibition.

-

Measurement of Intracellular ROS

This protocol measures the generation of ROS in cells following treatment.[7][9]

-

Reagents:

-